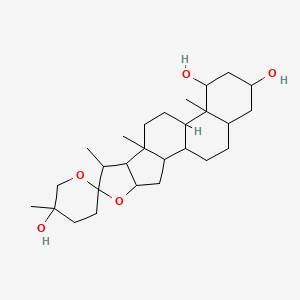![molecular formula C21H15ClO B12097881 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene CAS No. 1567814-82-7](/img/structure/B12097881.png)
10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene is a complex organic compound with the molecular formula C21H15ClO. This compound is notable for its unique structure, which includes a chloro group, two methyl groups, and an oxa-indeno-fluorene framework. It is primarily used in the field of organic electronics, particularly in the development of organic optoelectronic devices and photovoltaic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene typically involves multi-step organic reactions. One common method starts with the preparation of the indeno[1,2-a]fluorene core, followed by the introduction of the chloro and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound. Substitution reactions typically result in the replacement of the chloro group with another functional group, such as an alkoxy or amino group .
Scientific Research Applications
10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it an excellent material for optoelectronic devices. The molecular targets and pathways involved include interactions with electron donor and acceptor materials, facilitating the creation of excitons and their subsequent dissociation into free charge carriers .
Comparison with Similar Compounds
Similar Compounds
- 10-Bromo-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
- 10-Iodo-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
- 7,7-Dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
Uniqueness
Compared to its analogs, 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene is unique due to the presence of the chloro group, which can significantly influence its reactivity and electronic properties. This makes it particularly valuable in applications where specific electronic characteristics are required .
Properties
CAS No. |
1567814-82-7 |
|---|---|
Molecular Formula |
C21H15ClO |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
10-chloro-7,7-dimethylfluoreno[4,3-b][1]benzofuran |
InChI |
InChI=1S/C21H15ClO/c1-21(2)16-9-7-12(22)11-15(16)19-17(21)10-8-14-13-5-3-4-6-18(13)23-20(14)19/h3-11H,1-2H3 |
InChI Key |
DKNYTXIXMCTZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Cl)C3=C1C=CC4=C3OC5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)









